molecular formula C16H25N3O B265706 N-mesityl-2-(4-methylpiperazin-1-yl)acetamide

N-mesityl-2-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B265706
M. Wt: 275.39 g/mol
InChI Key: PXVVMMJYWALWCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-mesityl-2-(4-methylpiperazin-1-yl)acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a piperazine ring substituted with a methyl group and an acetamide group attached to a trimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-(4-methylpiperazin-1-yl)acetamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.

    Substitution with Methyl Group: The piperazine ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of Acetamide Group: The acetamide group is introduced by reacting the methylpiperazine with chloroacetyl chloride in the presence of a base like triethylamine.

    Coupling with Trimethylphenyl Moiety: Finally, the trimethylphenyl group is attached through a nucleophilic substitution reaction using 2,4,6-trimethylphenyl bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or piperazines.

Scientific Research Applications

N-mesityl-2-(4-methylpiperazin-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and its biological activity against various targets.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It serves as a precursor for the synthesis of other complex molecules used in various industries.

Mechanism of Action

The mechanism of action of N-mesityl-2-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperazine ring and acetamide group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or receptor antagonism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)methanone
  • 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)ethanamide

Uniqueness

N-mesityl-2-(4-methylpiperazin-1-yl)acetamide is unique due to its specific substitution pattern and the presence of both piperazine and acetamide functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C16H25N3O/c1-12-9-13(2)16(14(3)10-12)17-15(20)11-19-7-5-18(4)6-8-19/h9-10H,5-8,11H2,1-4H3,(H,17,20)

InChI Key

PXVVMMJYWALWCS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2CCN(CC2)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2CCN(CC2)C)C

Origin of Product

United States

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